Indirubin-5-sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

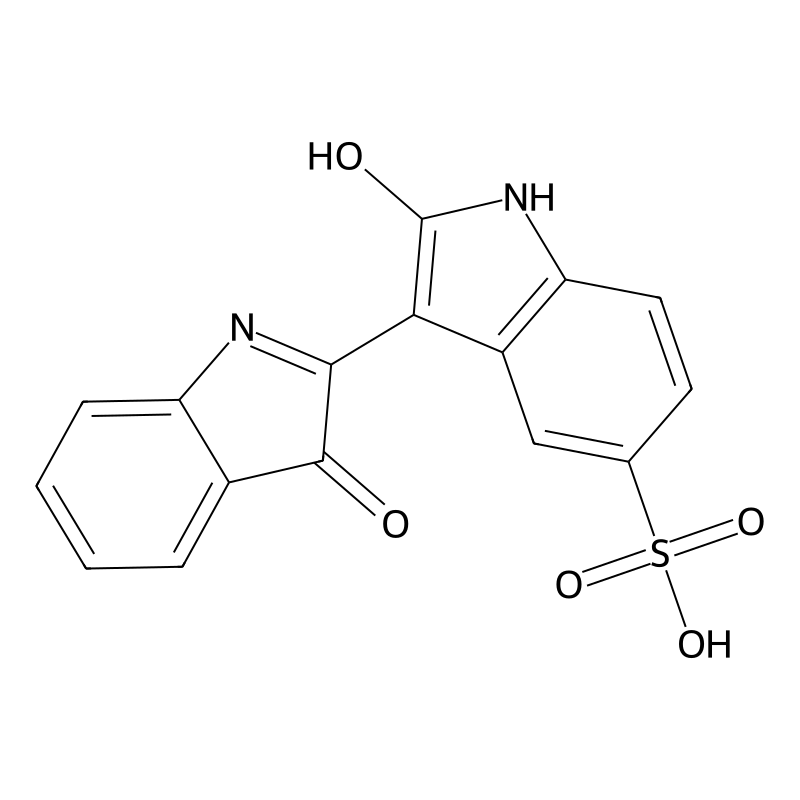

Indirubin-5-sulfonate (CAS: 244021-67-8), frequently designated as E226, is a synthetic bis-indole alkaloid derivative and a nanomolar-range, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) [1]. While the parent compound, indirubin, is a known active constituent of traditional formulations, its utility in modern scientific workflows is severely restricted by its extreme hydrophobicity. The targeted introduction of a sulfonate moiety at the 5-position fundamentally transforms the molecule's physicochemical profile, conferring high aqueous solubility without compromising its kinase inhibitory potency . This structural optimization makes Indirubin-5-sulfonate a highly practical procurement choice for laboratories requiring reliable, vehicle-free dosing in cell-based assays, in vivo pharmacology, and high-throughput kinase screening campaigns [2].

Procuring unmodified indirubin or non-sulfonated analogs (such as indirubin-3'-oxime) as generic class substitutes introduces critical points of failure in both formulation and target engagement [1]. Unmodified indirubin is practically insoluble in aqueous media, necessitating high concentrations of organic solvents like DMSO to achieve working concentrations . In cell-based apoptosis or cell cycle assays, this heavy DMSO dependence frequently introduces vehicle-related cytotoxicity, confounding experimental readouts. In vivo, it complicates dosing regimens and limits bioavailability. Furthermore, from a structural biology perspective, unmodified indirubins rely solely on lipophilic and standard hydrogen bond interactions within the kinase ATP-binding pocket. They lack the critical anionic sulfonate group that forms a strong ionic bond with the protonated Lys33 residue in the CDK2 active site, resulting in lower binding affinity and reduced target residence time compared to Indirubin-5-sulfonate [2].

Aqueous Solubility and Formulation Compatibility

The primary procurement advantage of Indirubin-5-sulfonate over its parent compound is its significantly improved processability. While unmodified indirubin is highly hydrophobic and virtually insoluble in water, the 5-sulfonate modification enables aqueous solubility up to 10 mM . This allows for the preparation of screening-compatible stock solutions and direct dilution into aqueous media without relying on DMSO [1].

| Evidence Dimension | Aqueous Solubility Limit |

| Target Compound Data | 10 mM in water |

| Comparator Or Baseline | Unmodified Indirubin (Insoluble / <0.005 g/L in aqueous media) |

| Quantified Difference | Orders of magnitude improvement in aqueous solubility |

| Conditions | Standard laboratory aqueous formulation at room temperature |

Eliminates DMSO-induced cytotoxicity in sensitive cell-based assays and simplifies vehicle formulation for in vivo dosing.

Enhanced Kinase Affinity via Structural Anchoring

Indirubin-5-sulfonate achieves nanomolar-range inhibition of CDK2/cyclin A (IC50 = 35 nM) by exploiting a specific structural interaction unavailable to standard indirubins [1]. Crystallographic data confirms that the 5-sulfonate anion forms a strong ionic bond with the protonated amino group of Lys33 in the CDK2 ATP-binding pocket. This charge interaction significantly increases binding affinity compared to the parent compound, which relies only on lipophilic and hydrogen bond interactions[2].

| Evidence Dimension | Target Binding Mechanism & Potency |

| Target Compound Data | IC50 = 35 nM (CDK2/cyclin A) via Lys33 ionic interaction |

| Comparator Or Baseline | Unmodified Indirubin (Lacks anionic sulfonate anchor, lower baseline affinity) |

| Quantified Difference | Nanomolar potency driven by a specific, structurally validated ionic bond |

| Conditions | In vitro kinase assay and X-ray crystallography of CDK2-inhibitor complexes |

Ensures highly stable target engagement and reliable dose-response curves in kinase screening campaigns.

Quantified Selectivity Window Against Off-Target Enzymes

When selecting a kinase inhibitor for complex biological models, defined selectivity is critical. Indirubin-5-sulfonate has been crystallographically and kinetically profiled against off-target metabolic enzymes such as Glycogen Phosphorylase b (GPb). It demonstrates a Ki of 13.8 µM against GPb, compared to its 35 nM IC50 for CDK2 [1]. This establishes a robust ~400-fold selectivity window, ensuring that observed cellular phenotypes are driven by CDK/GSK-3 inhibition rather than off-target metabolic interference [2].

| Evidence Dimension | Enzyme Selectivity (CDK2 vs. GPb) |

| Target Compound Data | CDK2 IC50 = 35 nM |

| Comparator Or Baseline | GPb Ki = 13.8 µM |

| Quantified Difference | ~400-fold higher affinity for CDK2 over Glycogen Phosphorylase b |

| Conditions | Kinetic analysis of isolated enzymes |

Provides researchers with a quantified experimental window, validating its use as a selective probe in complex cellular environments.

Aqueous Formulation Development for In Vivo Pharmacology

Because Indirubin-5-sulfonate achieves 10 mM solubility in water, it is a highly suitable indirubin derivative for in vivo rodent studies. Researchers can formulate dosing solutions using sterile saline or water, completely avoiding the high DMSO concentrations required by unmodified indirubins, thereby eliminating vehicle-induced toxicity and confounding metabolic effects during systemic administration .

Control Compound for CDK-Selective High-Throughput Screening

With a well-characterized IC50 of 35 nM for CDK2/cyclin A and a proven ~400-fold selectivity window over metabolic enzymes like glycogen phosphorylase, Indirubin-5-sulfonate serves as a robust positive control. Its aqueous processability ensures reproducible automated liquid handling without the precipitation risks associated with highly lipophilic analogs [1].

Cell Cycle and Apoptosis Assays in Sensitive Cell Lines

In cancer biology studies investigating G1/S or G2/M phase arrest, the use of Indirubin-5-sulfonate allows for sub-micromolar target engagement (via strong Lys33 ionic anchoring) without organic solvent interference. This is particularly critical in primary cell cultures or sensitive lines where DMSO artifacts can falsely mimic or mask apoptotic readouts [2].

References

- [2] Kosmopoulou MN, et al. The binding of indirubin-5-sulphonate (E226) to glycogen phosphorylase and CDK2. Eur J Biochem. 2004 Jun;271(11):2280-90.

- [3] Hoessel R, et al. Indirubin, the active constituent of a Chinese antileukaemia medicine, inhibits cyclin-dependent kinases. Nat Cell Biol. 1999 May;1(1):60-7.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Application and Comprehensive Analysis of Neighbor Approximated Information Theoretic Configurational Entropy Methods to Protein-Ligand Binding Cases

Shailesh Kumar Panday, Indira GhoshPMID: 33190491 DOI: 10.1021/acs.jctc.0c00764

Abstract

The binding entropy is an important thermodynamic quantity which has numerous applications in studies of the biophysical process, and configurational entropy is often one of the major contributors in it. Therefore, its accurate estimation is important, though it is challenging mostly due to sampling limitations, anharmonicity, and multimodality of atomic fluctuations. The present work reports a Neighbor Approximated Maximum Information Spanning Tree (A-MIST) method for conformational entropy and presents its performance and computational advantage over conventional Mutual Information Expansion (MIE) and Maximum Information Spanning Tree (MIST) for two protein-ligand binding cases: indirubin-5-sulfonate toProtein Kinase 5 (PfPK5) and

RON2-peptide to

Apical Membrane Antigen 1 (PfAMA1). Important structural regions considering binding configurational entropy are identified, and physical origins for such are discussed. A thorough performance evaluation is done of a set of four entropy estimators (Maximum Likelihood (ML), Miller-Madow (MM), Chao-Shen (CS), and James and Stein shrinkage (JS)) with known varying degrees of sensitivity of the entropy estimate on the extent of sampling, each with two schemes for discretization of fluctuation data of Degrees of Freedom (DFs) to estimate Probability Density Functions (PDFs). Our comprehensive evaluation of influences of variations of parameters shows Neighbor Approximated MIE (A-MIE) outperforms MIE in terms of convergence and computational efficiency. In the case of A-MIE/MIE, results are sensitive to the choice of root atoms, graph search algorithm used for the Bond-Angle-Torsion (BAT) conversion, and entropy estimator, while A-MIST/MIST are not. A-MIST yields binding entropy within 0.5 kcal/mol of MIST with only 20-30% computation. Moreover, all these methods have been implemented in an OpenMP/MPI hybrid parallel C++11 code, and also a python package for data preprocessing and entropy contribution analysis is developed and made available. A comparative analysis of features of current implementation and existing tools is also presented.

Promiscuity and the conformational rearrangement of drug-like molecules: insight from the protein data bank

Michael W He, Patrick S Lee, Zachary K SweeneyPMID: 25491400 DOI: 10.1002/cmdc.201402389

Abstract

Selectivity is a central aspect of lead optimization in the drug discovery process. Medicinal chemists often try to decrease molecular flexibility to improve selectivity, given the common belief that the two are interdependent. To investigate the relationship between polypharmacology and conformational flexibility, we mined the Protein Data Bank and constructed a dataset of pharmaceutically relevant ligands that crystallized in more than one protein target while binding to each co-crystallized receptor with similar in vitro affinities. After analyzing the molecular conformations of these 100 ligands, we found that 59 ligands bound to different protein targets without significantly changing conformation, suggesting that there is no distinct correlation between conformational flexibility and polypharmacology within our dataset. Ligands crystallized in similar proteins and highly ligand-efficient compounds with five or fewer rotatable bonds were less likely to adjust conformation when binding.Binding of the potential antitumour agent indirubin-5-sulphonate at the inhibitor site of rabbit muscle glycogen phosphorylase b. Comparison with ligand binding to pCDK2-cyclin A complex

Magda N Kosmopoulou, Demetres D Leonidas, Evangelia D Chrysina, Nicolas Bischler, Gerhard Eisenbrand, Constantinos E Sakarellos, Richard Pauptit, Nikos G OikonomakosPMID: 15153119 DOI: 10.1111/j.1432-1033.2004.04173.x

Abstract

The binding of indirubin-5-sulphonate (E226), a potential anti-tumour agent and a potent inhibitor (IC(50) = 35 nm) of cyclin-dependent kinase 2 (CDK2) and glycogen phosphorylase (GP) has been studied by kinetic and crystallographic methods. Kinetic analysis revealed that E226 is a moderate inhibitor of GPb (K(i) = 13.8 +/- 0.2 micro m) and GPa (K(i) = 57.8 +/- 7.1 micro m) and acts synergistically with glucose. To explore the molecular basis of E226 binding we have determined the crystal structure of the GPb/E226 complex at 2.3 A resolution. Structure analysis shows clearly that E226 binds at the purine inhibitor site, where caffeine and flavopiridol also bind [Oikonomakos, N.G., Schnier, J.B., Zographos, S.E., Skamnaki, V.T., Tsitsanou, K.E. & Johnson, L.N. (2000) J. Biol. Chem.275, 34566-34573], by intercalating between the two aromatic rings of Phe285 and Tyr613. The mode of binding of E226 to GPb is similar, but not identical, to that of caffeine and flavopiridol. Comparative structural analyses of the GPb-E226, GPb-caffeine and GPb-flavopiridol complex structures reveal the structural basis of the differences in the potencies of the three inhibitors and indicate binding residues in the inhibitor site that can be exploited to obtain more potent inhibitors. Structural comparison of the GPb-E226 complex structure with the active pCDK2-cyclin A-E226 complex structure clearly shows the different binding modes of the ligand to GPb and CDK2; the more extensive interactions of E226 with the active site of CDK2 may explain its higher affinity towards the latter enzyme.Structures of P. falciparum PfPK5 test the CDK regulation paradigm and suggest mechanisms of small molecule inhibition

Simon Holton, Anais Merckx, Darren Burgess, Christian Doerig, Martin Noble, Jane EndicottPMID: 14604523 DOI: 10.1016/j.str.2003.09.020

Abstract

Plasmodium falciparum cell cycle regulators are promising targets for antimalarial drug design. We have determined the structure of PfPK5, the first structure of a P. falciparum protein kinase and the first of a cyclin-dependent kinase (CDK) not derived from humans. The fold and the mechanism of inactivation of monomeric CDKs are highly conserved across evolution. ATP-competitive CDK inhibitors have been developed as potential leads for cancer therapeutics. These studies have identified regions of the CDK active site that can be exploited to achieve significant gains in inhibitor potency and selectivity. We have cocrystallized PfPK5 with three inhibitors that target such regions. The sequence differences between PfPK5 and human CDKs within these inhibitor binding sites suggest that selective inhibition is an attainable goal. Such compounds will be useful tools for P. falciparum cell cycle studies, and will provide lead compounds for antimalarial drug development.Inhibitor binding to active and inactive CDK2: the crystal structure of CDK2-cyclin A/indirubin-5-sulphonate

T G Davies, P Tunnah, L Meijer, D Marko, G Eisenbrand, J A Endicott, M E NoblePMID: 11377199 DOI: 10.1016/s0969-2126(01)00598-6

Abstract

Cyclin-dependent kinase 2 (CDK2) is an important target for structure-based design of antitumor agents. Monomeric CDK2 is inactive. Activation requires rearrangements to key structural elements of the enzyme's active site, which accompany cyclin binding and phosphorylation. To assess the validity of using monomeric CDK2 as a model for the active kinase in structure-based drug design, we have solved the structure of the inhibitor indirubin-5-sulphonate (E226) complexed with phospho-CDK2-cyclin A and compared it with the structure of E226 bound to inactive, monomeric CDK2.Activation of monomeric CDK2 leads to a rotation of its N-terminal domain relative to the C-terminal lobe. The accompanying change in position of E226 follows that of the N-terminal domain, and its interactions with residues forming part of the adenine binding pocket are conserved. The environment of the ATP-ribose site, not explored by E226, is significantly different in the binary complex compared to the monomeric complex due to movement of the glycine loop. Conformational changes also result in subtle differences in hydrogen bonding and electrostatic interactions between E226's sulphonate and CDK2's phosphate binding site. Affinities calculated by LUDI for the interaction of E226 with active or inactive CDK2 differ by a factor of approximately ten.

The accuracy of monomeric CDK2 as an inhibitor design template is restricted to the adenine binding site. The general flexibility observed for the glycine loop and subtle changes to the phosphate binding site suggest a need to study interactions between inhibitors and active CDK2 in structure-based drug design programs.